molecular formula C8H6BrN3O2 B13900347 Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate

Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate

Cat. No.: B13900347
M. Wt: 256.06 g/mol
InChI Key: JDFLOMMKLALUEV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a bromine atom at position 5 and a methyl ester group at position 6. This structure combines a bicyclic aromatic system with electron-withdrawing (bromo) and electron-donating (ester) substituents, making it a versatile intermediate in medicinal chemistry and materials science. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows further functionalization via hydrolysis or amidation.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-6(9)11-5-3-10-12-7(4)5/h2-3H,1H3,(H,10,12)

InChI Key

JDFLOMMKLALUEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1NN=C2)Br

Origin of Product

United States

Preparation Methods

Preparation via Diazonium Salt Intermediate and Acidic Conditions

A patented method (CN102911174A) describes a high-yield preparation of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, which is closely related to the methyl ester derivative under discussion. This method involves:

  • Using an intermediate (denoted as compound V) and sodium nitrite under acidic conditions (dilute sulfuric or hydrochloric acid).
  • The reaction is conducted at low temperatures (preferably -5 to 0 °C) to form the pyrazolo[4,3-b]pyridine core with bromine substitution.
  • The process benefits from mild reaction conditions, simple operation, straightforward post-reaction treatment, and yields exceeding 90%.

The key step is the diazotization reaction facilitated by sodium nitrite, which enables ring closure and bromine incorporation efficiently.

Alternative Approach via Pyridine Formation on Pyrazole

The synthesis can also be approached by reacting 3-aminopyrazole derivatives with 1,3-biselectrophiles such as dicarbonyl compounds. The mechanism typically involves nucleophilic attack by the amino group or β-position carbon of the pyrazole on carbonyl groups, followed by dehydration to form the bicyclic system. This method allows for the introduction of various substituents, including bromine, by selecting appropriate starting materials or reagents.

Experimental Procedures and Analytical Data

Bromination and Esterification Steps

  • Starting from 1H-pyrazolo[4,3-b]pyridine or its derivatives, bromination at position 5 can be achieved using brominating agents under controlled conditions.
  • Esterification to the methyl ester is typically performed by reacting the corresponding carboxylic acid intermediate with methanol in the presence of acid catalysts.

Representative Experimental Conditions

Step Reagents/Conditions Temperature Yield (%) Notes
Diazotization and ring closure Sodium nitrite, dilute H2SO4 or HCl -5 to 0 °C >90 Mild, simple operation
Bromination Brominating agent (e.g., NBS or Br2) Room temperature Variable Controlled to avoid polybromination
Esterification Methanol, acid catalyst (e.g., H2SO4) Reflux High Converts acid to methyl ester

Characterization Techniques

Comparative Analysis of Preparation Routes

Method Key Intermediates Reaction Conditions Yield (%) Advantages Limitations
Diazotization with NaNO2 Intermediate V (diazonium) Acidic, low temperature >90 High yield, mild conditions Requires careful temperature control
Pyridine formation on pyrazole 3-Aminopyrazole derivatives Reflux with dicarbonyls Moderate Versatile substitution patterns Longer reaction times
Bromination + esterification Pyrazolo[4,3-b]pyridine Room temp to reflux Variable Straightforward Potential for overbromination

Research Outcomes and Applications

  • The diazotization method has been successfully applied to synthesize kinase inhibitor intermediates with high efficiency and purity.
  • Functionalization of the brominated pyrazolo[4,3-b]pyridine scaffold enables further derivatization for drug discovery efforts.
  • The synthetic strategies allow for scalable production suitable for pharmaceutical development.

Scientific Research Applications

Scientific Research Applications of Methyl 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate

This compound is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine framework. It has a molecular formula of C8H6BrN3O2 and a molecular weight of approximately 256.06 g/mol. The presence of a bromine substituent at the 5-position and a carboxylate group at the 7-position influences its reactivity and biological properties. It is typically available in high purity (around 97%) and is mainly used in medicinal chemistry and pharmacology research.

Applications in Scientific Research

This compound is utilized in various scientific applications:

  • Building Blocks for Synthesis: It serves as a crucial building block in synthesizing complex molecules with potential biological activity .
  • Ligand Design: The compound is used in ligand design for metal complexes, enabling the creation of novel catalysts or functional materials.
  • Pharmaceutical Research: It is involved in creating new drugs targeting various diseases due to its significant biological activity.

Research indicates that this compound exhibits significant biological activity. Interaction studies often focus on its binding affinity to various biological targets using techniques such as:

  • Spectroscopy
  • Calorimetry
  • Surface Plasmon Resonance

These studies are essential for understanding its mechanism of action and optimizing its pharmacological profile.

Mechanism of Action

The mechanism of action of methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrazolo[4,3-b]pyridine scaffold is structurally analogous to other fused heterocycles, such as the cyclopenta[c]pyridine derivatives described in and . Key differences include:

Compound Core Structure Substituents (Position) Key Functional Groups
Methyl 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate Pyrazolo[4,3-b]pyridine 5-Br, 7-COOCH3 Bromine (EWG), ester (EDG)
Methyl 4,5-dihydro-7-hydroxy-5-oxo-2H-pyrazolo[4,3-b]pyridine-6-carboxylate Pyrazolo[4,3-b]pyridine 7-OH, 5-O, 6-COOCH3 Hydroxy (H-bond donor), oxo
Methyl 4,5-diacetoxy-1-oxo-2-phenyl-perhydro-4,6-epoxycyclopenta[c]pyridine-7-carboxylate Cyclopenta[c]pyridine 4,5-diacetoxy, 1-oxo, 2-phenyl Epoxy, acetoxy, phenyl
  • Core Ring Systems : The pyrazolo[4,3-b]pyridine core (bicyclic) contrasts with the tricyclic perhydro-4,6-epoxycyclopenta[c]pyridine in . The latter’s rigidity and stereochemistry (e.g., C2/c space group ) may reduce solubility compared to the planar pyrazolo system.
  • Substituent Effects : The 5-bromo group in the target compound enhances electrophilicity for nucleophilic substitution, whereas 5-oxo or 7-hydroxy groups in ’s derivatives promote hydrogen bonding and salt formation for improved aqueous solubility .

Physicochemical Properties

  • Solubility: The 5-bromo-7-ester derivative likely exhibits lower aqueous solubility than hydroxylated analogues (e.g., ’s compounds converted to salts with monovalent cations ).
  • Reactivity : Bromine enables Pd-catalyzed cross-coupling, whereas hydroxyl/oxo groups require protection (e.g., silylation) prior to functionalization.

Crystallographic and Spectroscopic Data

  • Target Compound: No direct data provided, but SHELX-based refinement (common for small molecules ) would resolve bond angles and packing.
  • Cyclopenta[c]pyridine Derivative: Crystallizes in monoclinic C2/c with a = 23.2211 Å, β = 107.735° , suggesting distinct packing vs. pyrazolo derivatives.

Biological Activity

Methyl 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate (CAS No. 2940947-05-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including enzymatic inhibition, anti-inflammatory effects, and antioxidant capacity, supported by various studies.

  • Molecular Formula : C8H6BrN3O2
  • Molecular Weight : 242.05 g/mol
  • CAS Number : 2940947-05-5

Enzymatic Inhibition

Anti-inflammatory Effects

Antioxidant Capacity

Study 1: DYRK1A Inhibition and Neuroprotection

Study 2: Antioxidant Activity Assessment

Comparative Analysis with Related Compounds

Compound NameCAS NumberDYRK1A Inhibition IC50 (nM)Anti-inflammatory ActivityAntioxidant Capacity
This compound2940947-05-5<10SignificantHigh
Related Compound A2090743-35-2<50ModerateModerate
Related Compound B2940947-06-2<100LowLow

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